molecular formula C15H13NO2 B3019080 methyl 5-methyl-3H-benzo[e]indole-2-carboxylate CAS No. 910442-90-9

methyl 5-methyl-3H-benzo[e]indole-2-carboxylate

Cat. No.: B3019080
CAS No.: 910442-90-9
M. Wt: 239.274
InChI Key: UZZWVRSZDFWVDG-UHFFFAOYSA-N
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Description

Methyl 5-methyl-3H-benzo[e]indole-2-carboxylate is a polycyclic heteroaromatic compound featuring an indole core fused with a benzene ring (benzoindole). The 5-methyl substituent on the indole scaffold and the methyl ester at position 2 distinguish it from simpler indole derivatives. This compound is of interest in medicinal chemistry due to the indole moiety’s prevalence in bioactive molecules, though its specific applications remain under exploration. Structural analogs of this compound are frequently studied for their antiproliferative, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

methyl 5-methyl-3H-benzo[e]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9-7-13-12(8-14(16-13)15(17)18-2)11-6-4-3-5-10(9)11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZWVRSZDFWVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N2)C(=O)OC)C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 5-methyl-3H-benzo[e]indole-2-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-methyl-3H-benzo[e]indole-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-methyl-3H-benzo[e]indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-3H-benzo[e]indole-2-carboxylate involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in the modulation of cellular processes, making it effective in therapeutic applications.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural and physicochemical differences between methyl 5-methyl-3H-benzo[e]indole-2-carboxylate and related compounds:

Compound Name Substituents/Modifications Melting Point (°C) Key Functional Groups Biological Activity Reference
This compound 5-methyl, benzo[e]indole fusion, methyl ester N/A* Indole, ester Under investigation
Methyl 5-fluoro-1H-indole-2-carboxylate 5-fluoro 249–250 (derivatives) Indole, ester, fluorine Antiproliferative
Ethyl 5-chloro-indole-2-carboxylate 5-chloro N/A Indole, ester, chlorine EGFR/BRAFV600E inhibition
Methyl 5-methoxy-3,7-dihydropyrano[3,2-e]indole-2-carboxylate 5-methoxy, pyrano-fused ring 233–234 Indole, ester, methoxy, pyran Anticancer (HDAC enhancement)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-fluoro, benzamide side chain 249–250 Indole, amide, fluorine Not reported

Key Observations :

  • Substituent Effects : The 5-methyl group in the target compound likely enhances lipophilicity compared to polar substituents like fluoro (e.g., methyl 5-fluoro-1H-indole-2-carboxylate) or methoxy groups. This could influence membrane permeability in biological systems .
  • Ester vs. Amide : The methyl ester at position 2 may confer metabolic instability compared to amide derivatives (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide), which are more resistant to hydrolysis .

Comparative Reactivity :

  • Halogenated Derivatives : 5-Fluoro and 5-chloro indole-2-carboxylates undergo nucleophilic aromatic substitution more readily than the 5-methyl analog due to the electron-withdrawing effects of halogens .
  • Aza-Paternò-Büchi Reactions : Ethyl indole-2-carboxylate derivatives exhibit regiodivergent behavior in photochemical reactions, forming azetidine-fused pentacycles. The 5-methyl substituent in the target compound may sterically hinder such pathways .

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing : Methyl indole-2-carboxylate derivatives (e.g., methyl 5-fluoro-1H-indole-2-carboxylate) form hydrogen-bonded dimers (N–H⋯O) in the solid state. The 5-methyl substituent may disrupt these interactions, leading to altered solubility or melting points .
  • NMR Signatures : The 5-methyl group in the target compound would produce distinct upfield shifts in $ ^1H $-NMR (δ ~2.5 ppm) compared to electron-withdrawing groups like fluorine (δ ~7.5 ppm for H-3 indole) .

Biological Activity

Methyl 5-methyl-3H-benzo[e]indole-2-carboxylate is a synthetic derivative of indole, a significant heterocyclic compound prevalent in various natural products and pharmaceuticals. This compound has garnered attention due to its diverse biological activities, including potential applications in antiviral, anticancer, and antimicrobial therapies. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15_{15}H13_{13}NO2_2 and a molecular weight of 255.27 g/mol. Its structure allows for various chemical modifications that can enhance its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antiviral Activity : The compound exhibits potential antiviral effects by inhibiting viral replication through interference with viral enzymes and host cell pathways.
  • Anticancer Activity : It may inhibit cancer cell proliferation by modulating signaling pathways associated with cell growth and apoptosis.
  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, contributing to its potential use in treating infections.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description Research Findings
Antiviral Potential efficacy against viral infectionsShown to inhibit replication in vitro .
Anticancer Inhibits proliferation of cancer cellsDemonstrated significant cytotoxicity against A549 lung cancer cells .
Antimicrobial Effective against various bacterial strainsExhibited low minimum inhibitory concentration (MIC) against MRSA .
Anti-inflammatory Reduces inflammation through biochemical pathwaysPotential to modulate inflammatory responses .

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluated the antiviral activity of this compound against various viruses, demonstrating significant inhibition rates in cell-based assays. The compound's mechanism involves interference with viral replication processes, suggesting its potential as a therapeutic agent for viral infections .
  • Anticancer Properties : Research conducted on the cytotoxic effects of the compound revealed that it preferentially suppresses the growth of rapidly dividing cancer cells compared to normal fibroblast cells. The findings indicate that this compound could serve as a lead compound for developing new anticancer therapies .
  • Antimicrobial Activity : The compound was assessed for its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). It exhibited a MIC of 0.98 μg/mL, indicating potent antibacterial activity. This finding is particularly relevant given the rising incidence of antibiotic-resistant infections .

Comparative Analysis

To further understand the potential of this compound, it is useful to compare it with other indole derivatives known for their biological activities:

Compound Name Structural Features Notable Activities
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateAmino group at position 6Antiviral activity against influenza A
Ethyl 3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylateIsonicotinoylhydrazone moietyActive against Mycobacterium tuberculosis
Methyl 5-methoxy-3H-benzo[e]indole-2-carboxylateMethoxy group enhancing reactivityExhibits significant biological activities

Q & A

Q. What are the common synthetic routes for preparing methyl indole-2-carboxylate derivatives, and how can reaction conditions be optimized?

  • Methodological Answer: Methyl indole-2-carboxylates are typically synthesized via condensation reactions. For example, refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid (Method A) yields crystalline products after recrystallization from DMF/acetic acid mixtures . Optimization involves adjusting equivalents (e.g., 1.1 equiv of aldehyde) and reaction time (3–5 h). Sodium acetate is often used as a base to neutralize acidic byproducts and improve yields .

Q. How can researchers ensure purity and characterize methyl 5-methyl-3H-benzo[e]indole-2-carboxylate intermediates?

  • Methodological Answer: Recrystallization from benzene-petroleum ether or DMF/acetic acid mixtures is effective for purification . Characterization requires multi-technique validation:
  • 1H/13C-NMR for structural confirmation (e.g., distinguishing methyl ester peaks at δ ~3.8–4.0 ppm) .
  • HRMS for molecular weight verification (e.g., [M+H]+ ion matching theoretical values) .
  • HPLC to assess purity (>95% by area normalization) .

Q. What safety protocols are critical when handling indole-2-carboxylate derivatives?

  • Methodological Answer:
  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
  • Conduct reactions in fume hoods to prevent inhalation of volatile reagents (e.g., acetic acid, POCl₃) .
  • Segregate halogenated or toxic waste (e.g., chloroacetic acid byproducts) for professional disposal .

Q. Which analytical techniques are most reliable for identifying reaction intermediates?

  • Methodological Answer:
  • TLC with UV visualization monitors reaction progress (e.g., ethyl acetate/hexane eluent) .
  • FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
  • HSQC/HMBC NMR resolves ambiguous proton-carbon correlations in complex indole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in product outcomes from Fischer indole synthesis?

  • Methodological Answer: Abnormal products (e.g., ethyl 6-chloroindole-2-carboxylate instead of methoxy derivatives) arise from competing electrophilic substitution pathways. To mitigate:
  • Vary solvent polarity (e.g., DMF vs. EtOH) to control regioselectivity .
  • Use substituent-directed synthesis (e.g., electron-donating groups on indole rings suppress chlorination) .
  • Perform DFT calculations to predict favorable reaction pathways .

Q. What strategies enable functionalization of the indole core for hybrid molecule synthesis?

  • Methodological Answer:
  • Formylation : Treat indole with POCl₃/DMF to introduce aldehyde groups at the 3-position for subsequent condensations .
  • Alkylation : React 3-formylindole with allyl bromides to install sidechains (e.g., 3-methylbut-2-enyl groups) .
  • Cross-coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the 5-position .

Q. How can side products from esterification reactions be minimized?

  • Methodological Answer:
  • Employ molecular sieves to sequester water and prevent hydrolysis of methyl esters .
  • Optimize acid catalyst concentration (e.g., 0.1–0.5 M H₂SO₄) to avoid over-protonation of intermediates .
  • Use HPLC-MS to detect and quantify side products (e.g., dimerized indoles) early in the workflow .

Q. What computational tools assist in predicting the bioactivity of indole-2-carboxylate derivatives?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., antimicrobial enzymes) .
  • QSAR models correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with bioactivity .
  • ADMET prediction (SwissADME) evaluates pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Q. How can researchers validate the stability of methyl indole-2-carboxylates under varying storage conditions?

  • Methodological Answer:
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
  • Store derivatives at -20°C in amber vials to prevent photodegradation .
  • Use DSC/TGA to assess thermal decomposition profiles (e.g., melting points ~200–250°C) .

Q. What methodologies are emerging for enantioselective synthesis of indole-2-carboxylates?

  • Methodological Answer:
  • Chiral auxiliaries : (S)-proline derivatives induce asymmetry during cyclization .
  • Organocatalysis : Thiourea catalysts enable asymmetric Friedel-Crafts alkylation .
  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze racemic esters .

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